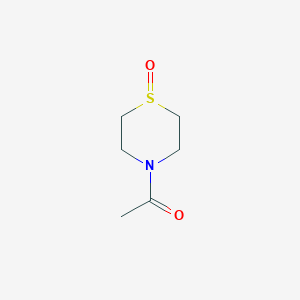
4-Acetyl-1lambda~4~,4-thiazinan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1lambda~4~,4-thiazinan-1-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinanone family, which is known for its significant role in pharmaceutical chemistry due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1lambda~4~,4-thiazinan-1-one can be achieved through various methods. One common approach involves the reaction between N,N′-disubstituted thioureas and acryloyl chloride. This reaction proceeds efficiently in the presence of an electrogenerated base, such as acetonitrile, which promotes the formation of the desired thiazinanone derivative . Another method involves the reaction between hydrazinecarbothioamides and diphenylcycloprop-2-enone in refluxing ethanol with triethylamine as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1lambda~4~,4-thiazinan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazinane derivatives, and various substituted thiazinanones, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Acetyl-1lambda~4~,4-thiazinan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-1lambda~4~,4-thiazinan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . Additionally, molecular docking studies have revealed its binding interactions with bacterial proteins, contributing to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazinan-4-one: Another member of the thiazinanone family with similar biological activities.
Imino-1,3-thiazinan-4-one: A derivative with potential therapeutic applications in treating diseases like Parkinson’s.
3-Alkyl-2-aryl-1,3-thiazinan-4-ones: Compounds with methylsulfonyl pharmacophores that exhibit inhibition activity against COX-2.
Uniqueness
4-Acetyl-1lambda~4~,4-thiazinan-1-one stands out due to its unique acetyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
CAS No. |
76176-88-0 |
|---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-(1-oxo-1,4-thiazinan-4-yl)ethanone |
InChI |
InChI=1S/C6H11NO2S/c1-6(8)7-2-4-10(9)5-3-7/h2-5H2,1H3 |
InChI Key |
PCYGKDZHAISJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCS(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
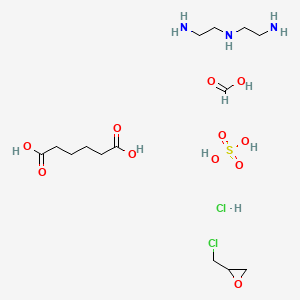

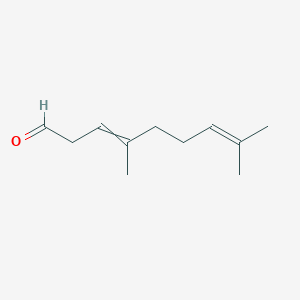
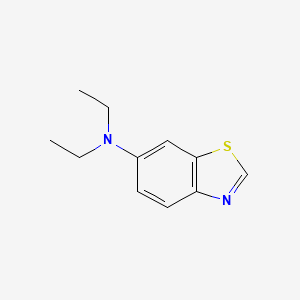

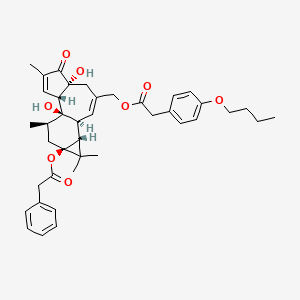
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

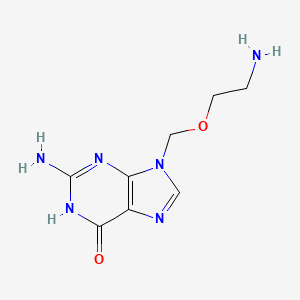
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
